CB1/2 agonist 4
CAS No.:
Cat. No.: VC16638165
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45NO3 |
|---|---|
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | N-cyclopropyl-8-[3-methoxy-5-(2-methyloctan-2-yl)phenoxy]octanamide |
| Standard InChI | InChI=1S/C27H45NO3/c1-5-6-7-12-17-27(2,3)22-19-24(30-4)21-25(20-22)31-18-13-10-8-9-11-14-26(29)28-23-15-16-23/h19-21,23H,5-18H2,1-4H3,(H,28,29) |
| Standard InChI Key | CWNFRGKJPKDJSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)OC |
Introduction
Chemical and Pharmacological Profile of CB1/2 Agonist 4
Structural Characteristics
CB1/2 agonist 4 (CAS No. 2772949-38-7) has a molecular formula of C₂₇H₄₅NO₃ and a molecular weight of 431.65 g/mol. Its structure features a naphthoyl group linked to an indole core, substituted with a cyclohexylmethyl moiety at the 1-position and a methyl group at the 2-position (Table 1) . This configuration optimizes interactions with the orthosteric binding pockets of CB1 and CB2 receptors, which share 44% sequence homology but differ in key residues governing ligand selectivity .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₅NO₃ |
| Molecular Weight | 431.65 g/mol |
| CAS Registry Number | 2772949-38-7 |
| Target Receptors | CB1 (full agonist), CB2 (partial agonist), TRPV1 |
Receptor Binding and Signaling
CB1/2 agonist 4 exhibits high affinity for human cannabinoid receptors, with Ki values of 1.1 nM (CB1) and 4.2 nM (CB2) . Functional assays using [35S]GTPγS binding in CB1-CHO and CB2-CHO cells confirm its efficacy:
-
CB1 Activation: EC50 = 15.09 nM (full agonism)
-
CB2 Activation: EC50 = 1.16 nM (partial agonism, 40% efficacy relative to full agonists) .
The compound’s dual activity arises from structural nuances in receptor activation mechanisms. For CB1, agonist binding induces large conformational changes in transmembrane helices (e.g., TM3, TM6), whereas CB2 undergoes minor structural adjustments, favoring partial agonism . Additionally, CB1/2 agonist 4 modulates TRPV1, a non-selective cation channel involved in nociception, with IC50 = 0.8 μM and EC50 = 0.12 μM .
Mechanisms of Action in Preclinical Models
Antinociceptive Effects
In male CD-1 mice, intraperitoneal administration of CB1/2 agonist 4 (1–4 mg/kg) reduced formalin-induced nociceptive behavior by 25–60% during the late inflammatory phase (Table 2) . The first phase (acute pain) showed a modest 15% reduction, suggesting preferential modulation of central sensitization over peripheral nociception. This aligns with CB1’s role in spinal cord pain processing and CB2’s anti-inflammatory effects on microglia .
Table 2: In Vivo Antinociceptive Activity
| Dose (mg/kg) | Phase 1 Reduction | Phase 2 Reduction |
|---|---|---|
| 1 | 10% | 25% |
| 3 | 12% | 45% |
| 4 | 15% | 60% |
Neuroinflammatory Modulation
CB1/2 agonist 4 suppresses neuroinflammatory pathways by:
-
Inhibiting Microglial Activation: CB2 agonism shifts microglia from pro-inflammatory (M1) to anti-inflammatory (M2) states, reducing TNF-α and IL-6 release .
-
Attenuating ERK1/2 Phosphorylation: By modulating extracellular signal-regulated kinases, the compound limits TLR2/4-mediated neuroinflammation linked to paclitaxel-induced neuropathy .
-
Enhancing Glutamatergic Adaptation: Spinal cord glutamate homeostasis is restored, preventing excitotoxicity in chronic pain models .
Comparative Analysis with Other Cannabinoid Agonists
Selectivity Profile
Unlike non-selective agonists (e.g., Δ9-THC), CB1/2 agonist 4 avoids CB1-mediated psychotropic effects due to its partial CB2 activity and TRPV1 engagement . Comparative data highlight its advantages over earlier candidates:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | TRPV1 Activity | Psychotropic Risk |
|---|---|---|---|---|
| CB1/2 agonist 4 | 1.1 | 4.2 | Yes (IC50 0.8 μM) | Low |
| HU-210 | 0.73 | 0.22 | No | High |
| JWH-133 | >1000 | 3.4 | No | None |
Clinical Implications of Dual Targeting
The compound’s TRPV1 activity complements its cannabinoid effects, enabling multimodal pain relief. TRPV1 antagonism reduces thermal hyperalgesia, while CB1/CB2 agonism addresses mechanical allodynia and inflammation . This synergy may benefit conditions like:
-
Neuropathic Pain: Dual modulation of central (CB1) and peripheral (CB2/TRPV1) pathways .
-
Osteoarthritis: CB2 activation reduces joint inflammation; TRPV1 blockade inhibits pain signaling .
Challenges and Future Directions
Blood-Brain Barrier Penetration
While CB1/2 agonist 4 shows CNS activity in mice, its pharmacokinetic profile in primates remains unstudied. Prior failures (e.g., AZD1940) underscore the need for optimized brain permeability without CB1-related side effects .
Therapeutic Window Optimization
Dose-dependent gastrointestinal effects (e.g., nausea, diarrhea) were observed in preclinical models, necessitating formulation advances to improve tolerability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume